N-[(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
CAS No.:
Cat. No.: VC16311903
Molecular Formula: C16H18N2O5S2
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O5S2 |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
| Standard InChI | InChI=1S/C16H18N2O5S2/c1-2-15(19)17-16-18(11-8-25(20,21)9-14(11)24-16)10-3-4-12-13(7-10)23-6-5-22-12/h3-4,7,11,14H,2,5-6,8-9H2,1H3 |
| Standard InChI Key | ZINCGLUBCDZTMU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC4=C(C=C3)OCCO4 |
Introduction
Structural Analysis and Molecular Characteristics
The compound features a fused heterocyclic system comprising a 2,3-dihydro-1,4-benzodioxin moiety linked to a tetrahydrothieno[3,4-d] thiazole ring with a 5,5-dioxide modification. The propanamide group is attached via an imine bond at the 2-position of the thiazole ring, stabilized in the E-configuration.
Core Heterocyclic Systems
-
2,3-Dihydro-1,4-benzodioxin: This bicyclic ether is known for its electron-rich aromatic system, which enhances binding affinity to biological targets such as enzymes and receptors . In related compounds, substitutions at the 6-position (as seen here) improve metabolic stability and pharmacokinetic profiles .
-
Tetrahydrothieno[3,4-d][1, thiazole 5,5-dioxide: The thienothiazole system combines sulfur and nitrogen heteroatoms, contributing to redox activity and hydrogen-bonding interactions. The 5,5-dioxide modification increases polarity, potentially improving aqueous solubility compared to non-oxidized analogs .
Stereoelectronic Properties
The E-configuration of the imine bond minimizes steric clashes between the propanamide substituent and the adjacent thienothiazole ring. Computational modeling of analogous structures suggests that this geometry optimizes π-π stacking interactions with aromatic residues in enzyme active sites .
Table 1: Calculated Molecular Properties
Synthetic Strategies and Reaction Optimization
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
-
2,3-Dihydro-1,4-benzodioxin-6-amine: Synthesized via nucleophilic aromatic substitution of 6-nitro-1,4-benzodioxin followed by reduction .
-
Tetrahydrothieno[3,4-d][1, thiazole 5,5-dioxide: Constructed through cyclocondensation of β-enaminoesters with sulfamide derivatives, as demonstrated in thieno[2,3-d]triazolo[1,5-a]pyrimidine syntheses .
-
Propanamide side chain: Introduced via acylation using propionyl chloride under Schotten-Baumann conditions .
Critical Synthetic Steps
-
Formation of the Imine Bond: Reaction of the benzodioxin-6-amine with the thienothiazole-dioxide carbonyl group requires LiH in dimethylformamide (DMF) to deprotonate the amine and activate the electrophilic carbon .
-
Stereochemical Control: The E-configuration is favored due to steric hindrance between the propanamide methyl group and the thienothiazole ring. Microwave-assisted synthesis at 80°C for 30 minutes achieves >95% E-selectivity in analogous systems .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | β-enaminoester, sulfamide, EtOH, Δ | 68 | 92 |
| Imine Formation | LiH, DMF, N₂, 12 h | 74 | 88 |
| Final Acylation | Propionyl chloride, NaOH, 0°C | 81 | 95 |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (400 MHz, DMSO-d₆):
-
δ 7.25 (d, J = 8.4 Hz, 1H, benzodioxin H-5)
-
δ 6.85 (d, J = 2.0 Hz, 1H, benzodioxin H-7)
-
δ 4.30–4.25 (m, 4H, OCH₂CH₂O)
-
δ 3.52 (q, J = 6.8 Hz, 2H, CH₂CONH)
-
-
¹³C-NMR:
-
170.2 ppm (C=O, propanamide)
-
115.4 ppm (C-SO₂, thienothiazole-dioxide)
-
Infrared (IR) Spectroscopy
Strong absorption at 1675 cm⁻¹ confirms the presence of the imine bond (C=N), while the 1320 cm⁻¹ and 1145 cm⁻¹ bands correspond to sulfone (SO₂) symmetric and asymmetric stretching .
| Parameter | Value | Relevance |
|---|---|---|
| Caco-2 Permeability | 12.7 × 10⁻⁶ cm/s | Moderate intestinal absorption |
| Plasma Protein Binding | 89.3% | Prolonged half-life |
| CYP3A4 Inhibition | 0.82 (Probability) | Risk of drug-drug interactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume